molecular formula C12H20BrN2O2+ B15197491 [3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide

[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide

Cat. No.: B15197491
M. Wt: 304.20 g/mol
InChI Key: LULNWZDBKTWDGK-UHFFFAOYSA-N
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Description

[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide: is a chemical compound known for its role as a cholinesterase inhibitor. It is commonly used in medical applications to increase the levels of acetylcholine by preventing its breakdown, thereby enhancing cholinergic transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide typically involves the reaction of 3-dimethylaminophenol with dimethylcarbamoyl chloride to form the intermediate 3-(dimethylcarbamoyloxy)phenyl dimethylcarbamate. This intermediate is then quaternized with methyl bromide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing this breakdown, the levels of acetylcholine increase, leading to enhanced cholinergic transmission. This mechanism is particularly beneficial in conditions where increased acetylcholine levels are desired, such as in the treatment of myasthenia gravis .

Comparison with Similar Compounds

Uniqueness: [3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide is unique due to its specific chemical structure, which allows for effective inhibition of acetylcholinesterase with a relatively rapid onset of action. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C12H20BrN2O2+

Molecular Weight

304.20 g/mol

IUPAC Name

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide

InChI

InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;

InChI Key

LULNWZDBKTWDGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.Br

Origin of Product

United States

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